
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic uses.
作用機序
The mechanism of action of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system is thought to contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to inhibit the formation of new blood vessels, which is an important process in tumor growth.
実験室実験の利点と制限
One advantage of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is its potent anti-tumor effects. This compound has been shown to have activity against a wide range of tumor types, making it a promising candidate for cancer treatment. However, one limitation of this compound is its toxicity. This compound has been shown to have dose-limiting toxicities in preclinical studies, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide. One area of interest is the development of new formulations of this compound that may improve its effectiveness and reduce its toxicity. Another area of interest is the identification of biomarkers that may predict response to this compound treatment. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical settings, including its potential use in combination with other cancer treatments.
合成法
The synthesis of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia and subsequent heating. The resulting product is then purified using various techniques, including recrystallization and chromatography.
科学的研究の応用
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor effects, inducing tumor cell death and inhibiting tumor growth. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
特性
分子式 |
C13H10Cl2N2O |
|---|---|
分子量 |
281.13 g/mol |
IUPAC名 |
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
InChIキー |
UNTZDJSIWHDWON-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
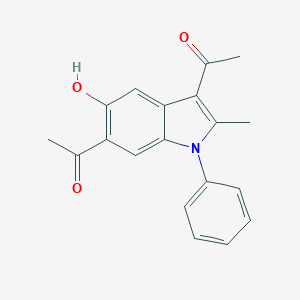

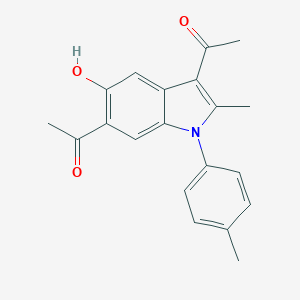
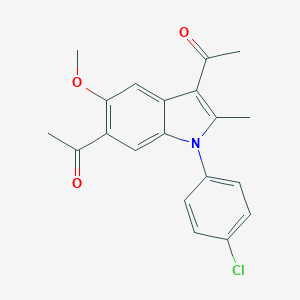


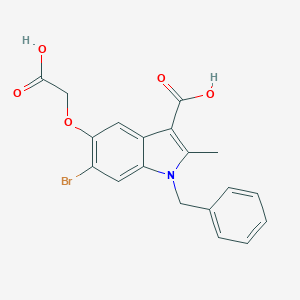
![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
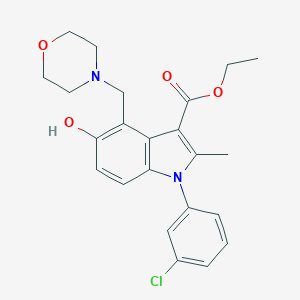
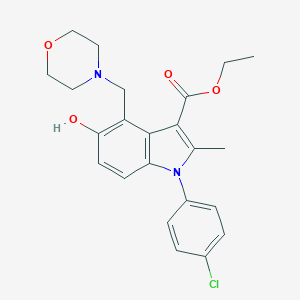

![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)